Technical Monograph: N-Benzoyl-L-Norleucine (Bz-Nle-OH)
Technical Monograph: N-Benzoyl-L-Norleucine (Bz-Nle-OH)
CAS: 54430-46-5 Formula: C₁₃H₁₇NO₃ Molecular Weight: 235.28 g/mol
Part 1: Executive Summary & Chemical Identity
N-Benzoyl-L-norleucine (Bz-Nle-OH) is a synthetic amino acid derivative primarily utilized as a structural probe in enzymology and peptide chemistry. By capping the N-terminus of L-norleucine with a benzoyl group, the molecule loses its zwitterionic character, significantly altering its solubility and electronic profile.
Its primary utility lies in protease research, specifically as a substrate analog or inhibitor for metalloproteases like Carboxypeptidase A (CPA) . The straight-chain aliphatic side group of norleucine mimics the hydrophobic bulk of Methionine or Leucine but lacks the sulfur atom or branching, providing a simplified steric probe for mapping enzyme active site pockets (specifically the S1' subsite).
Molecular Architecture & Physicochemical Profile
The molecule consists of two distinct functional domains: the Lipophilic Cap (Benzoyl) and the Aliphatic Tail (Norleucine).
Figure 1: Structural decomposition of Bz-Nle-OH highlighting functional domains.
Key Physicochemical Data
| Property | Value | Context/Notes |
| Melting Point | 91 - 99 °C | Crystalline solid range [1].[1] |
| Solubility (Water) | Low (< 1 mg/mL) | Hydrophobic benzoyl and butyl groups limit aqueous solubility. |
| Solubility (Organic) | High | Soluble in DMSO, Ethanol, Methanol, DMF. |
| pKa (Carboxyl) | ~3.6 (Predicted) | Lower than free Nle (2.39) due to N-acylation removing the proximal ammonium charge. |
| Optical Rotation | (c=1 in DMF) Indicates L-configuration retention [1]. | |
| Appearance | White Crystalline Powder | Hygroscopic; store desiccated. |
Part 2: Synthetic Protocol (Schotten-Baumann)
The most robust method for synthesizing Bz-Nle-OH is the Schotten-Baumann reaction . This biphasic protocol ensures high yield by neutralizing the HCl byproduct immediately, preventing acid-catalyzed hydrolysis of the amide bond.
Reagents Required[3][4][5][6][7]
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L-Norleucine (CAS 327-57-1)
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Benzoyl Chloride (CAS 98-88-4)
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Sodium Hydroxide (1M and 5M solutions)
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Diethyl Ether (for washing)
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Hydrochloric Acid (6M, for precipitation)
Step-by-Step Workflow
This protocol is designed to be self-validating : specific visual cues (precipitation, pH changes) confirm the success of each step.
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Solubilization: Dissolve 10 mmol of L-Norleucine in 30 mL of 1M NaOH.
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Validation: Solution must be clear. If turbid, sonicate.
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Acylation (The Critical Step): Cool the solution to 0°C. Add 12 mmol of Benzoyl Chloride dropwise over 20 minutes while simultaneously adding 5M NaOH to maintain pH > 10.
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Why: Low temperature prevents hydrolysis of the benzoyl chloride. High pH ensures the amine remains nucleophilic.
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Reaction Monitoring: Stir vigorously for 2 hours at room temperature.
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Validation: The smell of benzoyl chloride (pungent/acrid) should disappear.
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Extraction (Impurity Removal): Extract the alkaline solution twice with diethyl ether.
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Why: This removes unreacted benzoyl chloride and benzoyl byproduct (neutral organics). The product remains in the aqueous phase as the sodium salt.
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Precipitation: Acidify the aqueous layer carefully with 6M HCl to pH 2.0.
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Validation: A thick white precipitate (Bz-Nle-OH) should form immediately.
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Isolation: Filter the solid, wash with ice-cold water (to remove NaCl), and recrystallize from Ethanol/Water (1:1).
Figure 2: Logic flow for the Schotten-Baumann synthesis of Bz-Nle-OH.
Part 3: Applications in Enzymology (Carboxypeptidase A)
Bz-Nle-OH is a critical reference standard in protease kinetics. It is often used to probe the S1' specificity pocket of Carboxypeptidase A (CPA).
Mechanism of Interaction
CPA cleaves C-terminal amino acids with hydrophobic side chains.
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Zinc Coordination: The free carboxylate of Bz-Nle-OH coordinates with the active site Zinc ion (
). -
Hydrophobic Fit: The n-butyl side chain of Norleucine inserts into the S1' hydrophobic pocket.
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Differentiation: Unlike Phenylalanine (the preferred substrate), Norleucine lacks the aromatic ring. Comparing
of Bz-Phe-OH vs. Bz-Nle-OH allows researchers to quantify the energetic contribution of -stacking vs. pure hydrophobic displacement in the active site [2].
Preparation of Assay Standards:
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Stock Solution: Dissolve Bz-Nle-OH in 100% DMSO to 100 mM.
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Note: Do not use water for the stock; it will precipitate.
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Working Solution: Dilute into Tris-HCl buffer (pH 7.5) immediately prior to use. Ensure final DMSO concentration is < 5% to avoid enzyme denaturation.
Part 4: Handling & Stability
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Storage: Store at 0-8°C. Keep container tightly sealed.
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Hygroscopicity: The compound can absorb moisture, which hydrolyzes the benzoyl group over long periods. Desiccation is recommended.
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Safety: Irritant to eyes and respiratory system. Use standard PPE (gloves, goggles).
References
- Auld, D. S., & Vallee, B. L. (1970). Kinetics of Carboxypeptidase A: The pH Dependence of Tripeptide Hydrolysis. Biochemistry. (Contextual citation for CPA hydrophobic pocket specificity).
- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley. (Authoritative source on Schotten-Baumann procedures for amino acids).
